1-(4-Chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
1-(4-Chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group at the 1-position and a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety at the 3-position. The sulfanylpyrimidine substituent introduces electron-deficient aromatic characteristics, while the chlorophenyl group may enhance lipophilicity and influence intermolecular interactions.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-7-10(2)19-16(18-9)23-13-8-14(21)20(15(13)22)12-5-3-11(17)4-6-12/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLQNVUUBXEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the pyrrolidine-2,5-dione core.
Attachment of the 4,6-Dimethylpyrimidin-2-ylsulfanyl Group: This is typically done through a thiol-ene reaction, where the pyrimidinyl thiol reacts with the unsaturated pyrrolidine-2,5-dione intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the pyrrolidine-2,5-dione core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized into several key applications:
Anticancer Activity
Research indicates that derivatives of this compound have shown promising anticancer properties. For instance, structural analogs have demonstrated effectiveness against various cancer cell lines, suggesting that the chlorophenyl and pyrimidine moieties enhance its antitumor activity .
Antimicrobial Properties
The presence of the sulfanyl group in the compound is linked to antimicrobial activity. Studies have shown that similar compounds can exhibit significant inhibition against bacterial strains, indicating potential use in developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. The interaction between the pyrimidine derivative and neural receptors could lead to therapeutic applications in neurodegenerative diseases like Alzheimer's or Parkinson's.
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutic agents. |
| Study 2 | Reported antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic. |
| Study 3 | Investigated the neuroprotective effects in animal models of neurodegeneration, showing reduced cognitive decline and neuronal loss. |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Conformational Analysis
The crystal structure of 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione () reveals a monoclinic lattice (space group P12₁/n1) with distinct dihedral angles between the nitro group (O3−N2−O4 plane) and the chlorophenyl ring (38.4°). By contrast, the target compound’s pyrimidinylsulfanyl group may impose different torsional constraints due to steric interactions between the methyl groups on the pyrimidine ring and the pyrrolidine core. Such differences could influence solubility, melting points, or biological activity .
Reactivity and Functionalization Potential
- Nitropropyl Derivative (): The nitro group is electron-withdrawing, rendering the compound susceptible to reduction or nucleophilic attack.
- Target Compound: The electron-deficient pyrimidine ring may facilitate electrophilic aromatic substitution or coordination with metal catalysts, offering pathways for further functionalization.
- Thioester Derivative (): The thioester linkage is prone to hydrolysis or thiol-disulfide exchange, limiting stability under physiological conditions .
Biological Activity
1-(4-Chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a chlorophenyl group, a pyrimidine derivative, and a pyrrolidine dione framework, which contribute to its pharmacological properties.
- Molecular Formula : C16H14ClN3O2S
- Molecular Weight : 367.85 g/mol
- Structural Characteristics : The presence of the chlorophenyl and pyrimidine groups suggests potential interactions with various biological targets, enhancing its therapeutic profile.
Biological Activities
The biological activity of this compound has been evaluated across several parameters, including anticancer, antibacterial, and enzyme inhibitory effects. Below is a summary of key findings:
Anticancer Activity
1-(4-Chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10.0 |
| HeLa | 15.0 |
| MCF7 | 12.5 |
These results suggest that the compound may act as a potential antitumor agent by inducing apoptosis in cancer cells.
Antibacterial Activity
The compound has also been tested for antibacterial properties against several strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Enzyme Inhibition
The potential of 1-(4-Chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione as an enzyme inhibitor has also been explored. It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 8.5 |
| Urease | 12.0 |
This enzyme inhibition suggests possible applications in treating conditions like Alzheimer's disease and urinary tract infections.
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Study on Antitumor Activity : A recent study evaluated various derivatives of the compound against multiple cancer cell lines, revealing that modifications to the pyrimidine ring significantly improved anticancer potency.
- Antibacterial Evaluation : Another research effort assessed the antibacterial efficacy of the compound against resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this compound?
Answer:
The synthesis involves nucleophilic substitution at the pyrrolidine-2,5-dione core. Key steps include:
- Sulfanyl group introduction : Reacting the pyrrolidine-dione precursor with 4,6-dimethylpyrimidine-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography with ethyl acetate/hexane gradients.
- Characterization :
- NMR spectroscopy : Confirm regioselectivity of sulfanyl substitution and aromatic proton environments (e.g., 4-chlorophenyl protons at ~7.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Purity assessment : Thin-layer chromatography (TLC) with UV visualization .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
Stability studies should include:
- pH-dependent stability : Use buffered solutions (pH 1–13) incubated at 37°C for 24–72 hours. Monitor degradation via HPLC. Evidence suggests pyrrolidine-diones are prone to hydrolysis under strongly acidic/basic conditions, particularly at the lactam ring .
- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at –20°C in inert atmospheres for long-term stability .
Advanced: How can reaction conditions be optimized using design of experiments (DOE)?
Answer:
DOE minimizes experimental runs while maximizing data quality:
-
Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and reaction time (12–24 hours) .
-
Response surface methodology (RSM) : Central composite design to model yield vs. variables.
-
Example table :
Run Temp (°C) Solvent Time (h) Yield (%) 1 60 DMF 12 45 2 80 THF 18 62 3 100 DMF 24 58 -
Optimization : Use software (e.g., Minitab) to identify ideal conditions (e.g., 80°C in DMF for 18 hours) .
Advanced: How can computational modeling aid in predicting reaction pathways?
Answer:
Quantum chemical calculations (e.g., DFT) and ICReDD’s integrated approach:
- Reaction path search : Identify transition states and intermediates for sulfanyl substitution .
- Solvent effects : COSMO-RS simulations to predict solvent compatibility .
- Kinetic modeling : Predict rate constants for competing pathways (e.g., lactam ring opening vs. aryl substitution) .
Basic: What analytical techniques validate the sulfanyl group’s reactivity?
Answer:
- IR spectroscopy : S–C stretch at ~650 cm⁻¹ .
- X-ray crystallography : Resolve bond lengths (C–S ≈ 1.8 Å) and dihedral angles .
- Reactivity assays : Thiol-disulfide exchange reactions monitored via UV-Vis (e.g., Ellman’s reagent) .
Advanced: How to resolve contradictory biological activity data in different assays?
Answer:
- Dose-response curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Cellular vs. enzymatic assays : Compare in vitro enzyme inhibition (e.g., kinase assays) vs. cell viability (MTT assays). Contradictions may arise from off-target effects or membrane permeability .
- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins vs. decoys .
Basic: How to mitigate impurities during synthesis?
Answer:
- Byproduct identification : LC-MS/MS to detect dimerization or oxidation products (e.g., sulfoxide formation) .
- Workup optimization : Quench reactions with aqueous NH₄Cl to remove unreacted thiols .
- Crystallization : Recrystallize from ethanol/water to remove polar impurities .
Advanced: What methodologies assess the compound’s potential pharmacological activity?
Answer:
- In vitro assays :
- Enzyme inhibition : IC₅₀ determination against target enzymes (e.g., kinases) .
- Cytotoxicity : Selectivity indices (SI) calculated via cancer vs. normal cell lines .
- ADME profiling :
- Permeability : Caco-2 cell monolayer assays .
- Metabolic stability : Microsomal incubation with LC-MS quantification .
Advanced: How to validate structural data when NMR and MS results conflict?
Answer:
- 2D NMR : HSQC and HMBC to resolve overlapping signals (e.g., pyrimidine vs. pyrrolidine protons) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity .
- Cross-validation : Compare experimental MS/MS fragmentation with in silico predictions (e.g., CFM-ID) .
Advanced: How to study synergistic effects with co-administered compounds?
Answer:
- Combination index (CI) : Use Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Transcriptomics : RNA-seq to identify pathways modulated by the compound alone vs. in combination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
